2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium
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Overview
Description
2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM is a complex organic compound that belongs to the class of isoquinolinium derivatives This compound is characterized by the presence of a nitrophenyl group and an oxoethyl group attached to the isoquinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM typically involves the reaction of isoquinoline with 3-nitrobenzaldehyde in the presence of a suitable oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoquinolinium compounds.
Scientific Research Applications
2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenyl octyl ether
- 2-(3-Nitrophenyl)-2-oxoethyl 2-anilinobenzoate
Uniqueness
2-[2-(3-NITROPHENYL)-2-OXOETHYL]ISOQUINOLIN-2-IUM is unique due to its specific structural features, such as the presence of both a nitrophenyl and an oxoethyl group attached to the isoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-yl-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N2O3/c20-17(14-6-3-7-16(10-14)19(21)22)12-18-9-8-13-4-1-2-5-15(13)11-18/h1-11H,12H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTAZHQUTKUVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N2O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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